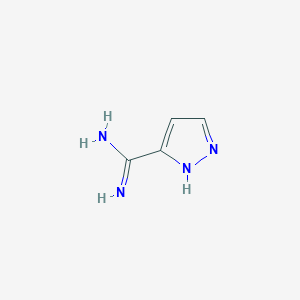

1h-Pyrazole-3-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4 |

|---|---|

Molecular Weight |

110.12 g/mol |

IUPAC Name |

1H-pyrazole-5-carboximidamide |

InChI |

InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8) |

InChI Key |

WBNTUGPRADFXAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C(=N)N |

Origin of Product |

United States |

The Enduring Significance of the Pyrazole Heterocycle in Chemical Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, has long been a cornerstone of heterocyclic chemistry. globalresearchonline.netmdpi.com Its discovery dates back to 1883 by Ludwig Knorr, with its first synthesis achieved by Edward Buchner in 1889. mdpi.com The versatility of the pyrazole ring has established it as a "privileged scaffold" in medicinal chemistry and a crucial component in agrochemicals and material science. globalresearchonline.netmdpi.com

The significance of pyrazoles stems from their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.net These compounds and their derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. globalresearchonline.netwisdomlib.org The pyrazole moiety is a key structural feature in several well-established drugs, highlighting its importance in the development of new therapeutic agents. wisdomlib.orgnih.gov

The chemical properties of the pyrazole ring, such as its aromaticity and the presence of both acidic and basic nitrogen atoms, allow for a wide range of chemical modifications. amazonaws.com This adaptability enables chemists to synthesize a vast library of pyrazole derivatives with tailored properties. mdpi.comnih.gov The ability to undergo electrophilic substitution, primarily at the C4 position, and nucleophilic attack at the C3 and C5 positions further contributes to its synthetic utility. mdpi.com

The Evolution of Pyrazole Carboximidamides As a Research Focus

Within the broad family of pyrazole (B372694) derivatives, the carboximidamide functional group has emerged as a particularly interesting substituent. The introduction of the carboximidamide group (-C(=NH)NH2) onto the pyrazole ring creates a new class of compounds with unique electronic and steric properties, leading to novel biological activities.

The synthesis of pyrazole carboximidamides has been an area of active research. For instance, a convenient and high-yielding method for synthesizing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides using ultrasonic irradiation has been reported. mdpi.com This method involves the reaction of chalcones with aminoguanidine (B1677879) hydrochloride. mdpi.com Other synthetic strategies include the guanylation of pyrazole precursors.

The interest in pyrazole carboximidamides is largely driven by their potential pharmacological applications. Research has shown that these compounds can act as potent and selective inhibitors of various enzymes and receptors. For example, certain pyrazole carboximidamide derivatives have been investigated as cannabinoid receptor type 1 (CB1) antagonists, which have potential applications in treating obesity and related disorders. nih.gov

The Academic and Research Relevance of 1h Pyrazole 3 Carboximidamide

Classical and Contemporary Approaches to Pyrazole Ring Construction

The formation of the pyrazole ring is a fundamental step, and numerous methods have been developed, leveraging different precursors and reaction conditions.

Cyclocondensation is a cornerstone of pyrazole synthesis, most famously represented by the Knorr pyrazole synthesis developed in 1883. mdpi.com This class of reactions typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

The most prevalent method involves the reaction between hydrazines and 1,3-dicarbonyl compounds. mdpi.combeilstein-journals.org This approach is straightforward and can lead to a variety of substituted pyrazoles. However, when using substituted hydrazines and unsymmetrical 1,3-diketones, mixtures of regioisomers can be formed. mdpi.com To address this, various strategies have been developed, including the use of specific solvents or catalysts to achieve regioselectivity. For instance, Gosselin et al. reported a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, achieving high yields. mdpi.com

Another significant substrate class for cyclocondensation is α,β-unsaturated carbonyl compounds. mdpi.comlongdom.org These reactions often proceed through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. mdpi.com The reaction of cross-conjugated enynones with arylhydrazines has also been shown to regioselectively produce pyrazole derivatives. nih.gov The reaction pathway is influenced by the electronic properties of the substituents on the enynone. nih.gov

The use of green solvents and catalysts has also been explored. A simple method for synthesizing 4-arylselanylpyrazoles involves the reaction of α-arylselanyl-1,3-diketones with arylhydrazines in glycerol, which acts as a solvent and promoter, eliminating the need for an acid catalyst. scielo.br Similarly, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | N,N-Dimethylacetamide | Highly regioselective synthesis at room temperature. | mdpi.com |

| β-Arylchalcones (α,β-unsaturated ketones) | Hydrazine monohydrate | Hydrogen peroxide (for epoxidation) | Proceeds via an epoxide and pyrazoline intermediate. | mdpi.comnih.gov |

| α-Arylselanyl-1,3-diketones | Arylhydrazines | Glycerol | Green synthesis, no catalyst required. | scielo.br |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Green protocol with excellent yield and short reaction time. | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation, have become a powerful tool in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of complex pyrazole derivatives. nih.govmdpi.com

One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, 1,3-diketones can be formed from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine in a one-pot process. beilstein-journals.org

A three-component synthesis of polysubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org Another versatile MCR involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazole derivatives in an environmentally friendly manner. longdom.org Furthermore, four-component reactions have been devised to create even more complex structures, such as pyrano[2,3-c]pyrazoles, by combining aldehydes, hydrazine hydrate, β-ketoesters, and an active methylene (B1212753) compound like malononitrile. mdpi.com

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Solvent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and highly efficient three-component synthesis. | beilstein-journals.org |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1H-Pyrazoles | Sustainable approach using water as a solvent. | longdom.org |

| Aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazoles | Time-efficient, four-component reaction at room temperature. | mdpi.com |

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Pyrazole-linked thiazoles | Green, one-pot C–C, C–N, and C–S bond formation. | acs.org |

Transition metal catalysis offers novel and efficient routes to pyrazoles, often enabling reactions that are not feasible through traditional methods. mdpi.com These methods include both the construction of the pyrazole ring itself and the functionalization of a pre-existing pyrazole core. researchgate.netrsc.org

A notable example is the titanium-catalyzed multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. mdpi.comscispace.com This process involves the formation of a diazatitanacyclohexadiene intermediate, which, upon oxidation, undergoes N-N bond reductive elimination to yield the pyrazole product. scispace.com This method avoids the need for hydrazine precursors. scispace.com

Iron-based catalysts have also been employed. For instance, a paramagnetic ionic liquid containing an Fe(III) anion has been shown to be an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Rhodium catalysts have been utilized in cascade reactions to synthesize complex structures like N-naphthyl pyrazoles. mdpi.com Palladium catalysis is also prominent, particularly in cross-coupling reactions for the C-H functionalization of the pyrazole ring, providing direct access to a wide range of derivatives in a single step. researchgate.netrsc.org

Installation and Modification of the Carboximidamide Moiety

Once the pyrazole ring is constructed, the next crucial step is the introduction of the carboximidamide group at the desired position, typically C3. This can be achieved through direct amidination or by converting other functional groups like nitriles or esters.

Direct amidination involves the reaction of a pyrazole derivative with a guanylating agent. A convenient one-step method for synthesizing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides involves the reaction of chalcones with aminoguanidine (B1677879) hydrochloride under ultrasonic irradiation. mdpi.comresearchgate.net In this reaction, the aminoguanidine serves as both the hydrazine equivalent for the cyclocondensation and the source of the carboximidamide group.

Another approach is the reaction of pyrazole salts with cyanamide (B42294). A solvent-free, one-pot procedure has been described for the preparation of 1H-pyrazole-carboximidamides by heating a pyrazole hydrochloride salt with cyanamide. researchgate.net Reagents like polymer-bound 1H-pyrazole-1-carboxamidine have been developed for the efficient guanidinylation of amines, showcasing the utility of the pyrazole-carboxamidine moiety as a transferable group. organic-chemistry.org

A more common and versatile strategy for installing the carboximidamide group is the chemical transformation of a pre-existing functional group on the pyrazole ring, most notably a nitrile (cyano) group. The Pinner reaction and its variations are classic methods for this conversion.

This two-step approach was used in the synthesis of 1-aryl-1H-pyrazole-4-carboximidamides. researchgate.net The key intermediate, a 1-aryl-1H-pyrazole-4-carbonitrile, was first synthesized. This nitrile was then converted to the target carboximidamide by bubbling gaseous hydrochloric acid through a solution of the nitrile in an alcohol (like ethanol) to form an imidate hydrochloride (Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) afforded the final carboximidamide product. researchgate.net This method is broadly applicable for converting pyrazole-carbonitriles into the corresponding pyrazole-carboximidamides.

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free, Sonochemical Techniques)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, minimize waste, and enhance safety and efficiency. The synthesis of this compound and its analogues has benefited from these approaches, particularly through the adoption of solvent-free reactions and the use of alternative energy sources like microwave and ultrasound irradiation.

Solvent-Free Synthesis:

A significant advancement in the green synthesis of pyrazole carboximidamides is the development of solvent-free reaction conditions. One-pot procedures have been described for the preparation of 1H-pyrazole-carboximidamides by heating a mixture of pyrazole hydrochloride and a cyanamide derivative without any solvent. This method is advantageous as it proceeds almost quantitatively and simplifies the work-up procedure, avoiding the use of volatile and often toxic organic solvents. The reaction can be driven by conventional heating or, more efficiently, by microwave irradiation, which dramatically reduces reaction times from hours to minutes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrazole synthesis, microwave irradiation provides rapid heating, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully performed under microwave irradiation and solvent-free conditions to yield 3,5-disubstituted-1H-pyrazoles in high yields. Similarly, the synthesis of pyrazoles from E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one and hydrazonyl halides was significantly more efficient under microwave irradiation using a solid base catalyst compared to traditional heating.

Sonochemical Techniques:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been effectively applied to the synthesis of various pyrazole derivatives, often resulting in improved yields and significantly shorter reaction times under mild conditions. An efficient sonochemical method has been reported for the synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. Another study demonstrated the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine, where reaction rates were tremendously enhanced compared to conventional methods. The use of ultrasound aligns with green chemistry principles by promoting energy efficiency and often enabling reactions at lower temperatures.

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Key Advantages | Example Reaction | Ref. |

|---|---|---|---|

| Solvent-Free | Reduces waste, simplifies purification, lowers environmental impact. | Heating pyrazole hydrochloride with N,N-dimethylcyanamide. | |

| Microwave | Drastically reduced reaction times, higher yields, enhanced reaction rates. | One-pot synthesis of 1,3,5-substituted pyrazoles from chalcones. | |

| Sonochemical | Shorter reaction times, mild conditions, improved yields, energy efficiency. | Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. |

Regioselectivity and Stereoselectivity in Synthesis of Pyrazole Carboximidamide Derivatives

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity and stereoselectivity, which are crucial for determining the final structure and properties of the molecule.

Regioselectivity:

Regioselectivity in pyrazole synthesis most commonly arises from the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The reaction can yield two possible regioisomeric pyrazoles, and controlling the outcome is a key synthetic challenge. The nature of the substituents on both reactants and the reaction conditions (solvent, temperature, catalyst) play a pivotal role in directing the initial nucleophilic attack of the hydrazine nitrogen atom. For example, the synthesis of ethyl-1H-pyrazole-3-carboxylates from enones and 2,4-dichlorophenyl hydrazine hydrochloride has been reported to be highly regioselective.

Another important reaction, the 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl halides) to alkynes or alkenes, is also a powerful method for constructing pyrazole rings. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Research has shown that the reaction of vinyl derivatives with nitrilimines can yield 1,3,5-substituted pyrazoles with high regioselectivity.

Stereoselectivity:

Stereoselectivity becomes relevant when the pyrazole ring or its substituents contain chiral centers. While the core this compound is achiral, the synthesis of its derivatives can involve the creation of stereocenters. For instance, in the synthesis of 4,5-dihydropyrazole (pyrazoline) derivatives, which are precursors to pyrazoles, a stereocenter can be formed at the C4 and C5 positions. The stereochemical outcome of these reactions can be influenced by using chiral catalysts, chiral auxiliaries, or by substrate control in reactions involving chiral starting materials. Although specific studies focusing solely on the stereoselective synthesis of this compound derivatives are not abundant, the general principles of asymmetric synthesis are applicable.

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Selectivity | Example | Ref. |

|---|---|---|---|

| Reactant Structure | Steric hindrance and electronic effects on the 1,3-dicarbonyl and hydrazine components direct the initial condensation step. | Condensation of phenylhydrazine with 2-(trifluoromethyl)-1,3-diketones. | |

| Reaction Conditions | Solvent polarity, temperature, and the presence of acid or base catalysts can alter the reaction pathway. | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring and the carboximidamide group. The pyrazole ring protons, typically in the aromatic region, would appear as two distinct signals due to their different electronic environments. The proton at the 5-position (H5) would likely be a doublet, coupled to the proton at the 4-position (H4). Similarly, the H4 proton would present as a doublet, coupled to H5. The NH proton of the pyrazole ring and the NH₂ protons of the carboximidamide group are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

Predicted NMR Data for this compound: Please note: The following data is predicted based on the analysis of similar pyrazole derivatives and may not represent experimentally determined values.

| ¹H NMR (in DMSO-d₆) | ||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (ring) | ~13.0 | br s |

| NH₂ (carboximidamide) | ~7.0 - 8.0 | br s |

| H5 | ~7.8 | d |

| H4 | ~6.5 | d |

| ¹³C NMR (in DMSO-d₆) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~150 |

| C5 | ~130 |

| C4 | ~105 |

| C=N (carboximidamide) | ~160 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula (C₄H₆N₄).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. Common fragmentation would involve the loss of small neutral molecules such as ammonia (NH₃) or cyanamide (CH₂N₂), as well as cleavage of the pyrazole ring. Analysis of these fragment ions helps to piece together the molecular structure.

Expected Fragmentation Pattern in Mass Spectrometry:

| m/z | Possible Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 93 | [M - NH₃]⁺ |

| 68 | [C₃H₂N₂]⁺ (Pyrazole ring fragment) |

| 42 | [CH₂N₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and C=N bonds. The N-H stretching vibrations of the pyrazole ring and the carboximidamide group would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the carboximidamide group would likely be observed in the 1640-1680 cm⁻¹ region. Bending vibrations for the N-H groups would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal key vibrational modes. The pyrazole ring stretching vibrations are typically strong in the Raman spectrum.

Characteristic Vibrational Frequencies: Please note: The following data is based on typical ranges for the specified functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (ring and amidine) | 3100 - 3400 | IR, Raman |

| C-H Stretch (ring) | 3000 - 3100 | IR, Raman |

| C=N Stretch (amidine) | 1640 - 1680 | IR, Raman |

| Ring Vibrations | 1400 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

X-ray Crystallography in Elucidating Solid-State Architectures and Conformations

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the three-dimensional arrangement of the molecules in the crystal lattice.

This technique would confirm the planarity of the pyrazole ring and determine the conformation of the carboximidamide group relative to the ring. Furthermore, it would provide detailed insights into the hydrogen bonding network, which is expected to be a dominant intermolecular force, involving the N-H protons of the pyrazole ring and the NH₂ protons of the carboximidamide group acting as hydrogen bond donors, and the nitrogen atoms of the pyrazole ring and the carboximidamide group acting as acceptors. This network dictates the packing of the molecules in the solid state.

Hypothetical Crystallographic Data: Please note: The following data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| V (ų) | 530 |

| Z | 4 |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1h Pyrazole 3 Carboximidamide Derivatives

Reaction Pathway Analysis of Pyrazole (B372694) Carboximidamide Formation

The synthesis of the 1H-pyrazole-3-carboximidamide core structure can be approached through several synthetic routes, primarily involving the construction of the pyrazole ring followed by the elaboration of the carboximidamide group at the C3 position. A common and versatile method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. nih.govmdpi.com

For the specific case of this compound, a plausible synthetic pathway commences with a suitable precursor bearing the necessary carbon framework. One such precursor is a β-ketonitrile. The reaction mechanism generally proceeds through the following key steps:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a hydrazine molecule on the carbonyl group of the β-ketonitrile. This step leads to the formation of a hydrazone intermediate.

Intramolecular Cyclization: The hydrazone then undergoes an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety attacks the nitrile carbon.

Tautomerization: The resulting cyclic intermediate subsequently tautomerizes to yield the aromatic 3-aminopyrazole (B16455) ring.

Once the 3-aminopyrazole is formed, the carboximidamide group can be introduced. A potential method for this transformation is the reaction of the 3-aminopyrazole with a source of a formimidoyl group.

Alternatively, the pyrazole ring can be constructed with a precursor already containing a group that can be converted to a carboximidamide. For instance, starting with a pyrazole-3-carbonitrile, the nitrile group can be converted to the corresponding carboximidamide through a Pinner reaction. This involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with ammonia (B1221849) to yield the carboximidamide.

Another related synthesis for a positional isomer, 1H-pyrazole-1-carboxamidine, involves the reaction of pyrazole with cyanamide (B42294) in the presence of an acid. google.com While this reaction occurs at the N1 position, it demonstrates a viable method for the formation of a carboxamidine group on a pyrazole ring. A similar strategy, if directed to the C3 position through an appropriate precursor, could be envisioned for the synthesis of this compound. The general mechanism for pyrazole formation is depicted in Figure 1.

Elucidation of Tautomeric Equilibria and Aromaticity Effects

The 1H-pyrazole ring system is known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the pyrazole ring. In the case of 3-substituted pyrazoles like this compound, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituent, the solvent, and temperature.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers. For pyrazole itself, the tautomeric forms are degenerate. However, for substituted pyrazoles, the electronic properties of the substituent can favor one tautomer over the other. For a carboximidamide group, which possesses both electron-donating and electron-withdrawing characteristics depending on its resonance forms, the equilibrium can be finely balanced.

The aromaticity of the pyrazole ring is a key factor contributing to its stability and reactivity. Aromaticity in these systems is often evaluated computationally using methods such as the Nucleus-Independent Chemical Shift (NICS) calculations. These calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. The tautomeric equilibrium is intrinsically linked to the aromaticity of the respective forms, with the more aromatic tautomer generally being more stable.

Interactive Data Table: Calculated Relative Energies of Pyrazole Tautomers

| Tautomer | Substituent at C3 | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| 3-substituted | -H | 0.0 | DFT/B3LYP |

| 5-substituted | -H | 0.0 | DFT/B3LYP |

| 3-substituted | -CH3 | 0.0 | DFT/B3LYP |

| 5-substituted | -CH3 | 0.5 | DFT/B3LYP |

| 3-substituted | -NO2 | -1.2 | DFT/B3LYP |

| 5-substituted | -NO2 | 0.0 | DFT/B3LYP |

Reactivity Studies of the Imidamide Functional Group

The chemical reactivity of this compound is characterized by the interplay between the aromatic pyrazole ring and the imidamide (also known as amidine) functional group. The pyrazole ring itself is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being directed by the existing carboximidamide group. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. pharmaguideline.com

The imidamide functional group is a nitrogen analog of a carboxylic acid and exhibits a rich and diverse reactivity. Key reactions involving the imidamide group include:

Hydrolysis: The imidamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrazole-3-carboxamide and ultimately the pyrazole-3-carboxylic acid. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium. Studies on the related 1H-pyrazole-1-carboxamidine have shown it to be substantially stable towards hydrolysis, even in aqueous base. acs.org

Alkylation and Acylation: The nitrogen atoms of the imidamide group are nucleophilic and can be alkylated or acylated. The site of these reactions (internal vs. external nitrogen) can be influenced by steric and electronic factors.

Cyclization Reactions: The imidamide group can participate in cyclization reactions with bifunctional reagents to form various heterocyclic systems.

Guanylation Reactions: The carboximidamide moiety is structurally related to the guanidinium (B1211019) group. 1H-pyrazole-1-carboxamidine hydrochloride is a known reagent for the guanylation of amines. acs.org This suggests that this compound could potentially act as a guanylating agent, transferring its amidino group to a nucleophile.

The pyrazole ring can influence the reactivity of the imidamide group through inductive and resonance effects. The electron-withdrawing nature of the pyrazole ring can affect the basicity and nucleophilicity of the imidamide nitrogen atoms.

Degradation Pathway Studies in Controlled Environments

Understanding the degradation pathways of this compound is essential for assessing its environmental fate and stability in various applications. Degradation can be initiated by thermal, hydrolytic, or photolytic stress.

Thermal Degradation: Studies on the thermal degradation of pyrazole-derived polymers indicate that the pyrazole ring itself is relatively stable to heat. The initial decomposition temperatures for a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) were observed to be in the range of 216.3 °C to 243.5 °C. nih.govresearchgate.net For non-polymeric pyrazole derivatives, the thermal stability is expected to be influenced by the nature of the substituents. Computational studies on the unimolecular decomposition of pyrazole suggest that N2 elimination is a possible decay channel. acs.org For this compound, thermal degradation could potentially involve the fragmentation of the carboximidamide group or the pyrazole ring itself at elevated temperatures.

Hydrolytic Degradation: As mentioned in the reactivity section, the primary hydrolytic degradation pathway for this compound is expected to be the hydrolysis of the imidamide group to the corresponding carboxamide and subsequently to the carboxylic acid. The rate of this degradation would be pH-dependent. The stability of the related 1H-pyrazole-1-carboxamidine towards hydrolysis suggests that the pyrazole-carboximidamide linkage possesses a degree of hydrolytic stability. acs.org

Photodegradation: The photodegradation of pyrazole derivatives can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical transformation, or through indirect photoreactions involving photosensitizers. mdpi.com The pyrazole ring can undergo photochemical rearrangements to form other heterocyclic systems, such as imidazoles. researchgate.net The specific photodegradation pathway of this compound would depend on the absorption spectrum of the molecule and the presence of other photochemically active species in the environment. Detailed studies on the photodegradation of this specific compound are not widely available in the literature.

Interactive Data Table: Thermal Decomposition Data of a Pyrazole-Derived Polymer

| Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Activation Energy (kJ/mol) - Flynn-Wall-Ozawa | Activation Energy (kJ/mol) - Kissinger |

|---|---|---|---|

| 5 | 216.3 | 79.45 | 81.56 |

| 10 | 228.7 | 79.45 | 81.56 |

| 15 | 236.9 | 79.45 | 81.56 |

| 20 | 243.5 | 79.45 | 81.56 |

Computational and Theoretical Chemistry Studies on 1h Pyrazole 3 Carboximidamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure, stability, and reactivity of pyrazole-containing molecules. eurasianjournals.comnih.gov These methods are used to optimize molecular geometry and calculate various electronic properties that govern the compound's behavior. nih.govresearchgate.net

DFT studies on related pyrazole (B372694) derivatives, such as 1H-pyrazole-3-carboxylic acid, have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to determine optimized structures and vibrational frequencies. researchgate.net Such calculations reveal that these molecules often adopt a planar conformation. nih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept one. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability, optical properties, and reactivity. researchgate.netresearchgate.net A smaller gap often suggests higher reactivity and better electron delocalization. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to evaluate the stability of the molecule and the redistribution of electron charges within it. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the spatial distribution of electrostatic potential, which helps in predicting reactive sites for electrophilic and nucleophilic attacks. nih.govasrjetsjournal.org

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyrazole Derivatives Note: The following data is illustrative of calculations performed on related pyrazole compounds, as detailed studies on 1H-Pyrazole-3-carboximidamide itself are not extensively published.

| Descriptor | Definition | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Characterizes chemical reactivity and stability researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |

| Electronegativity (χ) | Power of an atom to attract electrons | Predicts bond polarity and reactivity |

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For compounds like this compound and its derivatives, MD simulations are invaluable for exploring their conformational landscapes and understanding how they interact with biological targets in a dynamic environment. eurasianjournals.comeurasianjournals.com

In drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-receptor complex. nih.govresearchgate.net For instance, simulations lasting 50 nanoseconds have been used to analyze pyrazole-carboxamide derivatives docked into the active sites of human carbonic anhydrase (hCA) I and II receptors. nih.govnih.gov These simulations revealed that the compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations, thus validating the docking results. nih.govresearchgate.net Such studies are crucial for confirming that the interactions predicted by static docking models are maintained in a more realistic, dynamic system. eurasianjournals.com

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. eurasianjournals.comresearchgate.net This method is extensively used for pyrazole derivatives to screen for potential inhibitors of various enzymes. researchgate.netnih.gov The process involves placing the ligand into the binding site of the protein and calculating a score that estimates the strength of the interaction, often expressed as binding energy. researchgate.netnih.gov

Studies on pyrazole-carboxamide derivatives have shown their potential as inhibitors of enzymes like carbonic anhydrase. nih.govnih.gov Docking analyses of these compounds into hCA I and hCA II receptors helped to elucidate the binding mechanisms, revealing key interactions with amino acid residues and the zinc ion in the active site. nih.govnih.gov Similarly, other pyrazole derivatives have been docked against receptor tyrosine kinases and protein kinases, such as VEGFR-2, Aurora A, and CDK2, to screen for potential anticancer agents. researchgate.netnih.gov These analyses identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Reported Binding Energy (kJ/mol) | Therapeutic Area |

|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazoles | VEGFR-2 (2QU5) | -10.09 | Anticancer researchgate.netnih.gov |

| 1,3,4-Thiadiazole-Pyrazoles | Aurora A (2W1G) | -8.57 | Anticancer researchgate.netnih.gov |

| Pyrazole-Carboxamides | CDK2 (2VTO) | -10.35 | Anticancer nih.gov |

| Pyrazole-Carboxamides | hCA I & hCA II | - | Carbonic Anhydrase Inhibition nih.govnih.gov |

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1 | - | Anticancer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent inhibitors for targets like the epidermal growth factor receptor (EGFR). researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create predictive models. rsc.orgresearchgate.net For example, a 3D-QSAR study on pyrazole carboxamide derivatives as antifungal agents yielded a CoMFA model with good predictive ability, indicated by a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. rsc.org These models generate contour maps that show where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological activity. researchgate.net

Pharmacophore modeling is another key technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to bind to a specific target. nih.govdovepress.com A pharmacophore model can be generated based on a set of active ligands or the structure of the receptor's active site. dovepress.com This model then serves as a 3D query for virtual screening of compound libraries to find new molecules with the desired activity. dovepress.com For pyrazole pyridine (B92270) carboxylic acid derivatives, a 4D-QSAR approach combining pharmacophore identification with a genetic algorithm has been successfully used to predict biological activity. nih.gov

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods are also used to predict a wide range of molecular properties and reactivity descriptors for compounds like this compound. These descriptors, often derived from quantum chemical calculations, provide a quantitative measure of a molecule's chemical behavior. researchgate.netasrjetsjournal.org

Key reactivity descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). researchgate.netasrjetsjournal.org These parameters help in understanding the molecule's tendency to participate in chemical reactions. For instance, chemical hardness is a measure of resistance to deformation of the electron cloud, indicating molecular stability. researchgate.netasrjetsjournal.org In addition to reactivity, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.netresearchgate.net

Table 3: Common Molecular Properties and Reactivity Descriptors Predicted Computationally

| Property/Descriptor | Significance |

|---|---|

| Ionization Potential (IP) | Energy required to remove an electron; relates to oxidation tendency. asrjetsjournal.org |

| Electron Affinity (EA) | Energy released when an electron is added; relates to reduction tendency. asrjetsjournal.org |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. researchgate.netasrjetsjournal.org |

| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. asrjetsjournal.org |

| ADMET Properties | Predicts the pharmacokinetic and toxicity profile of a potential drug. nih.govresearchgate.net |

Exploration of Biological Activities and Molecular Interactions Preclinical, Non Human in Vitro/in Vivo Models

Enzyme Inhibition Studies and Mechanistic Insights

Inhibition of D-amino Acid Oxidase

Research into the therapeutic potential of D-amino acid oxidase (DAAO) inhibitors has identified pyrazole-based compounds as a promising class. nih.gov DAAO is a flavoenzyme responsible for the degradation of D-amino acids. nih.gov One study described the in vitro and in vivo properties of 5-methylpyrazole-3-carboxylic acid, which demonstrated moderate potency as an inhibitor of human DAAO activity with an IC50 value of 0.9µM. nih.gov This compound was found to be highly selective for DAAO when compared to the glycine (B1666218) site of the NMDA receptor and D-aspartate oxidase (DDO). nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity Profile |

| 5-methylpyrazole-3-carboxylic acid | Human D-amino Acid Oxidase (DAAO) | 0.9µM | Highly selective over NMDA receptor glycine site and D-aspartate oxidase (DDO). nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Cyclooxygenase Activity

The pyrazole (B372694) nucleus is a well-known scaffold in the design of anti-inflammatory agents, largely due to its ability to inhibit cyclooxygenase (COX) enzymes. mdpi.comsciencescholar.us Several 1,3,4-trisubstituted pyrazole derivatives have been synthesized and screened for their anti-inflammatory effects in a rat model of carrageenan-induced inflammation. benthamscience.com Certain compounds in this series showed a significant reduction in both the volume of inflammatory exudate and the accumulation of leukocytes, indicating potent anti-inflammatory action. benthamscience.com Molecular docking studies have further supported these findings by showing that pyrazole derivatives can effectively bind to the cyclooxygenase active site of COX-2. benthamscience.com This body of research highlights the potential of the pyrazole framework as a basis for developing selective COX-2 inhibitors. sciencescholar.us

Effects on Microbial Proteinases and Phospholipase Enzymes

The interaction of pyrazole derivatives with microbial enzymes has been a subject of investigation for developing new antimicrobial agents. One study focused on the discovery of pyrazole-3-carboxylic acid derivatives as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of inhibitors with promising activity against the DENV protease in both biochemical and reporter gene assays, with EC50 values as low as 2.2 μM. nih.gov

Regarding phospholipases, a study investigating drug-induced phospholipidosis assayed a large library of compounds for their ability to inhibit lysosomal phospholipase A2 (LPLA2). nih.gov While this study did not specifically test 1H-Pyrazole-3-carboximidamide, it established a strong correlation between the inhibition of LPLA2 and compounds known to cause this condition, underscoring the importance of this enzyme as a target for toxicity screening. nih.gov The potential for pyrazole derivatives to interact with microbial phospholipases remains an area for further exploration.

Interaction with DNA Gyrase and Related Topoisomerases

DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents due to its essential role in bacterial DNA replication. researchgate.net The pyrazole scaffold has been successfully utilized to design potent DNA gyrase inhibitors. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and evaluated as potential DNA gyrase inhibitors. nih.gov

One compound from this series, compound 3k , demonstrated particularly strong inhibition of both Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Docking simulations revealed that these pyrazole derivatives likely bind to the enzyme's active site, with key interactions stabilizing the compound-enzyme complex. nih.gov The correlation between the minimum inhibitory concentrations (MICs) against bacteria and the IC50 values for DNA gyrase inhibition suggests that the antibacterial activity of these pyrazole derivatives is directly caused by their inhibition of this enzyme. nih.gov

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Values |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | S. aureus DNA gyrase | 3k | 0.15 µg/mL nih.gov |

| B. subtilis DNA gyrase | 3k | 0.25 µg/mL nih.gov |

This table is interactive. Click on the headers to sort the data.

Additionally, research on 1H-pyrazole-3-carboxamide derivatives has shown their ability to interact with DNA, suggesting that DNA may be a potential target for this class of compounds. nih.gov

Investigation of Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. nih.govnih.gov This makes Hsp90 an attractive target for cancer therapy. nih.gov Synthetic 3,4-diaryl pyrazoles were discovered through high-throughput screening and identified as a novel class of Hsp90 inhibitors. nih.govbohrium.com

These compounds function by binding to the ATPase domain in the N-terminus of Hsp90, which is essential for its chaperone activity. nih.gov X-ray crystallography of protein-inhibitor complexes has been instrumental in understanding the key molecular interactions, guiding further medicinal chemistry efforts to develop highly potent inhibitors with sub-micromolar activity in cellular assays. nih.gov The blockade of Hsp90 by these pyrazole-based inhibitors leads to the degradation of oncogenic client proteins, resulting in the inhibition of cancer cell proliferation. nih.gov

Nitric Oxide Synthase (NOS) Modulatory Activity

Compounds containing an amidine function have been described as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for generating nitric oxide (NO). nih.gov Research has focused on compounds where the amidine group is attached to a nitrogen atom of a diazo heterocycle, such as pyrazole. nih.gov

Specifically, 1H-Pyrazole-1-carboxamidines have been prepared and evaluated as potential inhibitors of the three NOS isozymes: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govnih.gov These compounds were found to be competitive inhibitors of all three isoforms. nih.gov 1H-Pyrazole-1-carboxamidine HCl (PCA) was a potent inhibitor of all three purified NOS isoforms with a similar IC50 value. nih.gov Further studies showed that substitutions on the pyrazole ring could modulate both potency and selectivity. For instance, while 3-methyl-PCA and 4-methyl-PCA had reduced potency, they showed a preference for inhibiting iNOS. nih.gov One of the most selective compounds developed was 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine, which exhibited a 100-fold selectivity for nNOS over eNOS. nih.gov

| Compound | Target Isoform(s) | IC50 / Ki Value | Selectivity Profile |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | IC50 = 0.2 µM nih.gov | Non-selective nih.gov |

| 3-Methyl-PCA | iNOS | IC50 = 5 µM nih.gov | Preferential for iNOS nih.gov |

| 4-Methyl-PCA | iNOS | IC50 = 2.4 µM nih.gov | Preferential for iNOS nih.gov |

| 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine | nNOS | Ki = 2 µM nih.gov | 100-fold selective for nNOS over eNOS nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Research: Efficacy in Non-Human Pathogen Models

Derivatives of this compound have been the subject of extensive research to determine their efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa. These preclinical studies, conducted in non-human models, are crucial in establishing the foundational antimicrobial profile of these compounds.

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus albus, Bacillus subtilis, Escherichia coli, Proteus mirabilis)

The antibacterial potential of pyrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds exhibit a varied spectrum of activity.

One study reported the screening of newly synthesized pyrazole derivatives against several bacterial strains, including the Gram-positive Staphylococcus albus and the Gram-negative Proteus mirabilis. meddocsonline.org This research is significant as it directly addresses the activity of this class of compounds against the specified, less commonly reported pathogens.

Investigations into the activity against Bacillus subtilis, a Gram-positive bacterium, have shown that certain pyrazole-based sulfonamide derivatives display potent antibacterial effects. Some of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL, which was more effective than the standard drug chloramphenicol (B1208) in the studied models.

In studies involving the Gram-negative bacterium Escherichia coli, various pyrazole derivatives have demonstrated notable antibacterial activity. For instance, certain 4-pyrazolyl benzenesulfonamide (B165840) derivatives showed appreciable activity against E. coli. Similarly, other research has highlighted pyrazole-thiazole hybrids and aminoguanidine-derived 1,3-diphenyl pyrazoles as potent agents against E. coli strains, with some compounds showing better activity than the control drug moxifloxacin.

The following table summarizes the observed antibacterial activity of selected pyrazole derivatives against the specified bacteria.

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus albus | Pyrazole derivatives | Activity demonstrated in screening studies. meddocsonline.org |

| Bacillus subtilis | Pyrazole-based sulfonamides | High potency, with MIC values as low as 1 µg/mL. |

| Escherichia coli | 4-Pyrazolyl benzenesulfonamides | Appreciable antibacterial activity. |

| Proteus mirabilis | Pyrazole derivatives | Activity demonstrated in screening studies. meddocsonline.org |

Antifungal Efficacy (e.g., against Candida spp., Aspergillus niger)

The antifungal properties of pyrazole derivatives have been a significant area of investigation. Research has shown that these compounds can be effective against various fungal pathogens, including clinically relevant yeasts and molds.

Numerous studies have focused on the efficacy of pyrazole compounds against Candida species. For instance, 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides have been evaluated for their in vitro antifungal activity against several Candida species, including C. albicans, C. parapsilosis, C. famata, and C. glabrata. The results indicated that these compounds possess notable antifungal effects. Another study highlighted that certain hydrazone derivatives of pyrazole exhibited remarkable antifungal activity.

The efficacy of pyrazole derivatives has also been tested against Aspergillus niger. In these studies, some compounds have shown good to moderate antifungal activity. For example, a series of pyrazolyl 1,3,4-thiadiazines were screened for their in vitro antimicrobial activity, which included testing against Aspergillus niger.

The table below provides a summary of the antifungal efficacy of selected pyrazole derivatives.

| Fungal Strain | Compound Type | Observed Activity |

| Candida spp. | 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | Notable in vitro antifungal activity against various Candida species. |

| Aspergillus niger | Pyrazolyl 1,3,4-thiadiazines | Good to moderate antifungal activity observed in screening. |

Antileishmanial Activity in Parasitic Models

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant global health issue. The search for new, effective, and less toxic antileishmanial agents is a research priority. Pyrazole derivatives have emerged as a promising class of compounds in this area.

Several studies have synthesized and evaluated novel pyrazole derivatives for their antileishmanial activity. These investigations have demonstrated that compounds containing the pyrazole scaffold can exhibit significant efficacy against Leishmania parasites. For example, research has shown that certain pyrazole derivatives displayed potent activity against various Leishmania species, including L. amazonensis, L. braziliensis, and L. infantum.

In one study, novel open-chain and cyclized derivatives containing a pyrazole scaffold were designed and evaluated as antileishmanial compounds. The in vitro screening against Leishmania major promastigotes and amastigotes revealed that a majority of the compounds displayed activity higher than the reference drug miltefosine (B1683995). Another research effort synthesized phenyl pyrazoline derivatives and found them to have better antileishmanial activity than miltefosine against Leishmania donovani.

Antiproliferative Research in In Vitro Cancer Cell Lines

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. This research has primarily focused on their interactions with key cellular components involved in cancer progression, such as DNA and protein kinases.

DNA Binding Interactions and Conformational Effects

The ability of small molecules to bind to DNA and alter its conformation is a well-established mechanism for anticancer activity. Several novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and their interactions with DNA investigated to understand their antitumor mechanisms.

One study developed a DNA minor groove binding model and predicted the binding energy for a series of these compounds. Experimental verification through electronic absorption spectroscopy and viscosity measurements confirmed their DNA binding ability. A specific compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated the highest DNA-binding affinity. This compound also significantly decreased the fluorescence emission of an ethidium (B1194527) bromide-calf thymus DNA complex, indicating a strong influence on DNA conformation. Furthermore, it exhibited cleavage activity on supercoiled plasmid DNA. These findings suggest that DNA may be a potential therapeutic target for this class of pyrazole derivatives.

Other research has also explored the DNA binding of pyrazole-pyrazoline hybrid derivatives. While some compounds were synthesized and evaluated for their anticancer activity, their interaction with Calf thymus DNA (Ct-DNA) was found to be non-interactive in one particular study. This highlights the structural specificity required for DNA binding within this class of compounds.

Kinase Inhibition Profiles in Cancer Cell Models

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. The pyrazole scaffold is a key component in many approved and investigational kinase inhibitors.

Research has focused on pyrazole-based derivatives as inhibitors of various kinases implicated in cancer. These compounds play a crucial role in disease areas such as lymphoma, breast cancer, and melanoma. For example, pyrazole derivatives have been designed as inhibitors of Akt1 kinase, with some showing potent antiproliferative activity against colon cancer cell lines.

Furthermore, pyrazole-based compounds have been investigated as inhibitors of Aurora A kinase, another important target in oncology. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds against cancer cell lines like HCT116 (colon cancer) and MCF7 (breast cancer). The pyrazole ring is recognized for its ability to address both pharmacodynamic and pharmacokinetic challenges in the design of kinase inhibitors.

The versatility of the pyrazole scaffold allows for its incorporation into inhibitors targeting a wide range of kinases, including EGFR, VEGFR-2, and BCR-ABL, which are all validated targets in cancer therapy.

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

Derivatives of the 1H-pyrazole scaffold have been identified as potent inducers of apoptosis and modulators of the cell cycle in various cancer cell lines. nih.govresearchgate.net The anticancer activity of these compounds is often linked to their ability to trigger programmed cell death and halt cell proliferation. researchgate.net

Research into pyrazole-based analogs has revealed their function as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One study identified a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative that exhibited a 17-fold selectivity for CDK2 over CDK1, with an IC50 value of 0.295 μM. nih.gov Inhibition of CDK2 by these pyrazole compounds leads to a significant arrest of the cell cycle in the G1 phase, preventing cells from proceeding to the DNA synthesis (S) phase and thereby promoting apoptosis. nih.gov

In triple-negative breast cancer cells (MDA-MB-468), certain pyrazole derivatives have been shown to induce a dose- and time-dependent toxicity. nih.govwaocp.org The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, for instance, was found to be more potent than the standard chemotherapeutic agent Paclitaxel, with an IC50 value of 14.97 μM after 24 hours. nih.govwaocp.org This compound induced cell cycle arrest in the S phase. nih.govwaocp.org The mechanism of apoptosis induction by these derivatives is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of caspase 3, a critical executioner enzyme in the apoptotic pathway. nih.govwaocp.org

Further studies have demonstrated that novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of A549 lung cancer cells and trigger apoptosis. nih.gov The antiproliferative effects of some novel 1H-pyrazole-3-carboxamide derivatives have also been linked to their ability to bind to the minor groove of DNA, suggesting that DNA can be a potential target for these compounds. nih.gov

Table 1: Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-based analogs | Human Cancer Cell Lines | CDK2 Inhibition | Induces G1 phase cell cycle arrest and promotes apoptosis. | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | ROS Generation, Caspase 3 Activation | Induces S phase cell cycle arrest; more potent than Paclitaxel. | nih.govwaocp.org |

Anti-Inflammatory Effects and Targets in In Vitro Models

The pyrazole nucleus is a key feature in numerous compounds exhibiting anti-inflammatory properties. researchgate.netnih.gov Derivatives based on this scaffold have been shown to exert multifaceted anti-inflammatory effects by targeting key pathways involved in the inflammatory response. nih.gov

A systematic analysis of pyrazole derivatives identified their capacity to reduce prostaglandin (B15479496) E2 (PGE2) levels in in vitro human whole blood models. nih.gov Elevated PGE2 is a hallmark of inflammation, and its suppression is a key therapeutic strategy. The mechanisms behind this reduction are varied; some pyrazole derivatives act by downregulating the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov Other derivatives were found to be dual-acting agents, capable of both inhibiting COX-2 activity and suppressing the oxidative burst in human leukocytes. nih.gov Additionally, certain pyrazoles demonstrated selective inhibition of the constitutively expressed cyclooxygenase-1 (COX-1). nih.gov

Further research into pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives identified their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The NF-κB pathway is a central regulator of inflammation. Pharmacophore mapping and molecular modeling of the most potent compounds predicted and later confirmed that they are ligands for several mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinases (JNK1, JNK2, and JNK3), extracellular signal-regulated kinase 2 (ERK2), and p38α. mdpi.com These kinases are crucial upstream regulators of inflammatory signaling, making them attractive targets for anti-inflammatory drugs. mdpi.com

Table 3: Anti-Inflammatory Mechanisms of Pyrazole Derivatives

| Compound Class | In Vitro Model | Target(s) | Effect | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | Human Whole Blood | COX-2 Expression | Reduction of Prostaglandin E2 levels | nih.gov |

| Pyrazole-1,2,3-triazole hybrid | Human Leukocytes | COX-2, Oxidative Burst | Dual inhibition | nih.gov |

Antiviral Activity in Cell-Based Assays

The pyrazole scaffold has served as a foundation for the development of compounds with significant antiviral activity against a range of viruses. researchgate.net

Derivatives of pyrazole-3-carboxylic acid have been identified as inhibitors of the Dengue Virus (DENV) protease. nih.gov One such compound demonstrated an EC50 value of 4.1 μM in a DENV-2 antiviral assay and was also effective in a cellular reporter gene assay, indicating its ability to act within a cellular environment. nih.gov

More recently, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising antiviral activity against several coronaviruses. rsc.org In cell-based plaque reduction and viral inhibition assays using Vero E6 cells, these compounds were effective against SARS-CoV-2, MERS-CoV, and HCoV-2229E. rsc.org Notably, the compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations, highlighting their potential as selective antiviral agents against this pathogen. rsc.org

Furthermore, hybrids incorporating phenylpyrazolone and 1,2,3-triazole moieties have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. researchgate.net In an in vitro assay, several of these compounds potently inhibited the viral protease, with the most active analog displaying an IC50 value of 3.16 μM. researchgate.net This activity, combined with favorable predictions for physicochemical and toxicity profiles, suggests that these pyrazole hybrids are promising leads for further antiviral drug development. researchgate.net

Table 4: Antiviral Activity of Pyrazole Derivatives in Cell-Based Assays

| Compound Class | Virus | Assay Type | Key Findings (EC50/IC50) | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acid derivatives | Dengue Virus (DENV-2) | Antiviral Titer Reduction Assay | EC50 = 4.1 μM | nih.gov |

| Hydroxyquinoline-pyrazole candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Plaque Reduction, Viral Inhibition | Potent inhibition of SARS-CoV-2 at low concentrations | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Pyrazole (B372694) Ring System and Substituents

The biological activity of 1H-pyrazole-3-carboximidamide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. Modifications at the N-1, C-4, and C-5 positions have been extensively explored to modulate target affinity and selectivity.

N-1 Position: Substitution at the N-1 position is critical for orienting the other substituents and can significantly impact binding affinity. In the context of cannabinoid receptor 1 (CB1) antagonists, a large, sterically demanding group, such as a 2,4-dichlorophenyl moiety, is often essential for potent activity. nih.govmdpi.com This substituent is believed to occupy a key hydrophobic pocket in the receptor. For other targets, such as meprin α and β inhibitors, N-substitution with lipophilic groups like methyl or phenyl can lead to a decrease in activity compared to the unsubstituted analogue, suggesting that an NH group at this position may be favorable for hydrogen bonding or that bulky substituents create steric hindrance. rsc.org In a series of pyrazolo[4,3-c]pyridines, the position of the substituent on the pyrazole nitrogen was found to be crucial; N-1 substitution was required for binding, whereas the N-2 regioisomer showed only modest activity. nih.gov

C-4 Position: The C-4 position of the pyrazole ring offers a vector for modification that can influence potency and physicochemical properties. For instance, in the development of CB1 antagonists, the introduction of a small alkyl group, such as a methyl group, at the C-4 position has been shown to be favorable for high affinity. mdpi.com In other series, such as kinase inhibitors, substitution at the C-4 position with heterocyclic amino groups has led to potent compounds targeting Fms-like receptor tyrosine kinase 3 (FLT3). frontiersin.org The electronic nature of the substituent at C-4 can also play a role; electron-donating groups may increase the electron density of the pyrazole ring, potentially affecting its interaction with target residues. researchgate.net

C-5 Position: The substituent at the C-5 position is frequently involved in crucial interactions that determine the compound's primary biological activity. For CB1 antagonists, a para-substituted phenyl ring at this position is a key structural requirement. nih.govmdpi.com The nature of the substituent on this phenyl ring fine-tunes the activity, with halogens like chloro or iodo groups often yielding high potency. nih.gov Similarly, for meprin inhibitors, modifying the aryl moieties at the C-5 (and C-3) position with various functional groups can modulate inhibitory activity and selectivity between different isoforms of the enzyme. rsc.org For certain anticancer agents, a ureido group at the C-5 position has been shown to enhance DNA binding affinity. nih.gov

| Position | Substituent Type | Observed Effect on Activity | Example Target Class | Reference |

|---|---|---|---|---|

| N-1 | Large Aryl (e.g., 2,4-Dichlorophenyl) | Essential for high potency | CB1 Receptor Antagonists | nih.govmdpi.com |

| N-1 | Unsubstituted (NH) | Favorable for activity | Meprin Inhibitors | rsc.org |

| C-4 | Small Alkyl (e.g., Methyl) | Increases binding affinity | CB1 Receptor Antagonists | mdpi.com |

| C-4 | Heterocyclic Amino Groups | Leads to potent inhibition | FLT3 Kinase Inhibitors | frontiersin.org |

| C-5 | para-Substituted Phenyl | Crucial for high potency | CB1 Receptor Antagonists | nih.govmdpi.com |

| C-5 | Ureido Group | Enhances DNA binding affinity | Anticancer Agents | nih.gov |

Impact of Carboximidamide Moiety Modifications on Biological Activity

The carboximidamide (amidine) group at the C-3 position is a key functional group, primarily due to its basicity and ability to act as a hydrogen bond donor and acceptor. It is often considered a bioisostere of the more commonly studied carboxamide group. Direct SAR studies on the modification of the C-3 carboximidamide on a pyrazole scaffold are limited in the literature; however, insights can be drawn from studies on amidine-containing compounds and by analogy to carboxamides.

The unsubstituted carboximidamide moiety is essential for the antiproliferative activity of certain compounds, such as piperine-carboximidamide hybrids. scispace.com Its ability to form critical hydrogen bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's active site is often the basis of its activity.

Modifications to the amidine nitrogen atoms can have significant effects:

N-Alkylation/Arylation: Substitution on the nitrogen atoms of the amidine can alter its basicity, steric profile, and hydrogen-bonding capacity. In a series of amidino-substituted imidazo[4,5-b]pyridines, an N-methyl-substituted derivative showed decreased antiproliferative activity compared to its unsubstituted analogues, suggesting that the free NH groups are important for interaction with the target. mdpi.com However, for other targets, N-substituted aryl bis-amidines have been identified as crucial for therapeutic efficacy, indicating that this type of modification can be beneficial depending on the specific binding site. nih.gov

Cyclization: Incorporating the amidine nitrogen atoms into a cyclic system, such as an imidazoline (B1206853) ring, creates a more conformationally restricted analogue. This modification can enhance binding by reducing the entropic penalty upon binding and can improve selectivity. Cyclic amidines have been shown to yield potent antimicrobial activity in some molecular scaffolds. nih.gov

Conversion to N-hydroxycarboximidamide: Introducing a hydroxyl group on one of the amidine nitrogens creates an N-hydroxyamidine (amidoxime). This significantly changes the electronic properties and hydrogen-bonding potential of the group and can be a strategy to modulate target interactions or improve pharmacokinetic properties.

Given the prevalence of the C-3 carboxamide in related structures like CB1 antagonists, it is reasonable to infer that the C-3 carboximidamide plays a similar crucial role in anchoring the ligand to the receptor, likely through hydrogen bonding. nih.gov

Bioisosteric Replacements and Their Effects on Target Interaction and Activity

Bioisosteric replacement of the C-3 carboximidamide group is a common strategy to modulate a compound's activity, selectivity, and physicochemical properties. The goal is to replace the functional group with another that retains similar steric and electronic characteristics while potentially improving aspects like metabolic stability or oral bioavailability.

A prominent example is the bioisosteric replacement of the pyrazole C-3 carboxamide in CB1 receptor antagonists. rsc.orgnih.gov The carboxamide group has been successfully replaced with five-membered heterocycles, leading to novel classes of potent antagonists:

Oxadiazoles: Replacing the C-3 carboxamide with a 5-alkyl-1,2,4-oxadiazole ring resulted in a novel class of derivatives with promising activity at CB1 receptors. nih.govnih.gov Compounds featuring an alkyl linker with a strong electron-withdrawing group (e.g., CF₃) and a sterically bulky group (e.g., t-butyl) demonstrated excellent CB1 antagonism and selectivity. nih.govnih.gov

Thiazoles, Triazoles, and Imidazoles: Based on the 1,5-diarylpyrazole motif of the CB1 antagonist rimonabant, series of thiazoles, triazoles, and imidazoles were designed as bioisosteres for the pyrazole core itself, demonstrating that alternative heterocyclic systems can mimic the interactions of the original pyrazole scaffold. rsc.org A SAR study revealed a close correlation between the biological results in the imidazole (B134444) and pyrazole series, validating the bioisosteric relationship. rsc.org

These replacements alter the hydrogen bonding pattern and dipole moment compared to the original carboximidamide group, which can lead to different interactions with the target protein and result in altered potency or selectivity profiles. For example, the replacement of a pyrazole-5-aryl group with an alkynylthiophene moiety led to a new class of potent and selective CB1 antagonists, indicating that bioisosteric replacements can be applied to different parts of the molecule to optimize activity. mdpi.com

| Original Moiety | Bioisosteric Replacement | Effect on Activity/Properties | Target Class | Reference |

|---|---|---|---|---|

| C3-Carboxamide | 5-Alkyl-1,2,4-Oxadiazole | Maintained potent antagonism; improved selectivity with specific linkers | CB1 Receptor Antagonists | nih.govnih.gov |

| Pyrazole Core | Imidazole, Thiazole, Triazole | Maintained CB1 antagonistic activity and selectivity | CB1 Receptor Antagonists | rsc.org |

| C5-Aryl Group | Alkynylthiophene | Led to a new class of potent and selective antagonists | CB1 Receptor Antagonists | mdpi.com |

Development of Activity Profiles Based on Structural Features

The specific arrangement and nature of substituents on the this compound core dictate the resulting biological activity profile. By analyzing the structural features of compounds active against different targets, distinct SAR patterns emerge.

Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents. For 1H-pyrazole-3-carboxamide derivatives, activity is often linked to their ability to interact with DNA or inhibit specific kinases. nih.gov For example, a compound featuring a 5-(3-cyclopropylureido) group and a specific N-phenyl substituent demonstrated high DNA-binding affinity and the ability to cleave supercoiled DNA. nih.gov Another study on 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives identified potent inhibitors of FLT3 and cyclin-dependent kinases, which are key targets in acute myeloid leukemia (AML). rsc.org

Antimicrobial Activity: The pyrazole scaffold is present in numerous antimicrobial agents. The activity of pyrazole carboxamide derivatives against various bacterial and fungal strains often depends on the lipophilicity and electronic character of the substituents. For instance, some pyrazole-carboxamide derivatives show broad-spectrum antibacterial activity, which can be modulated by the substitution pattern on aryl rings attached to the core. semanticscholar.org

CB1 Receptor Antagonism: A well-defined pharmacophore model exists for pyrazole-based CB1 antagonists. The key structural features include: (1) a 1-(2,4-dichlorophenyl) substituent, (2) a 4-methyl group, (3) a 5-(4-chlorophenyl) group, and (4) a carboxamide (or a bioisosteric equivalent like carboximidamide) at the C-3 position linked to a cyclic amine like piperidine. nih.gov Deviations from this structural template generally lead to a significant loss of potency.

Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties. Novel ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole analogues have been evaluated for their anti-inflammatory activities, with specific substitution patterns leading to potent inhibition of carrageenan-induced edema. mdpi.com

This delineation of activity profiles based on structural motifs underscores the versatility of the pyrazole scaffold and provides a rational basis for the design of new derivatives with tailored biological activities.

Future Directions and Emerging Research Avenues for 1h Pyrazole 3 Carboximidamide Derivatives